Bis(2-hydroxy-5-nitrophenol)disulfide Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis[4-nitro-phenol Disodium Salt] is a chemical compound known for its unique structure and properties. It is a brown-red solid used in various scientific and industrial applications. The compound is characterized by the presence of two nitrophenol groups linked by a disulfide bond, with each nitrophenol group containing a nitro group at the para position relative to the hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis[4-nitro-phenol Disodium Salt] typically involves the reaction of 4-nitrophenol with a disulfide-forming reagent. One common method is the oxidation of 4-nitrophenol in the presence of a suitable oxidizing agent, such as hydrogen peroxide or iodine, under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further oxidation to form the disulfide bond.
Industrial Production Methods
In industrial settings, the production of 2,2’-Dithiobis[4-nitro-phenol Disodium Salt] may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis[4-nitro-phenol Disodium Salt] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2,2’-Dithiobis[4-nitro-phenol Disodium Salt] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays and as a probe for studying redox reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis[4-nitro-phenol Disodium Salt] involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions. The nitro groups can also be reduced to form amino groups, which can interact with various biological targets. The compound’s effects are mediated through its interactions with cellular redox systems and enzymes involved in oxidative stress responses.
Comparison with Similar Compounds
2,2’-Dithiobis[4-nitro-phenol Disodium Salt] can be compared with other disulfide-containing compounds, such as:
2,2’-Dithiobis[4-chloro-phenol]: Similar structure but with chloro groups instead of nitro groups.
2,2’-Dithiobis[4-methyl-phenol]: Contains methyl groups instead of nitro groups.
2,2’-Dithiobis[4-hydroxy-phenol]: Lacks the nitro groups, having only hydroxyl groups.
The uniqueness of 2,2’-Dithiobis[4-nitro-phenol Disodium Salt] lies in its nitro groups, which confer distinct redox properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H6N2Na2O6S2 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
disodium;4-nitro-2-[(5-nitro-2-oxidophenyl)disulfanyl]phenolate |
InChI |
InChI=1S/C12H8N2O6S2.2Na/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16;;/h1-6,15-16H;;/q;2*+1/p-2 |
InChI Key |
DPAAZYIZNQQVSP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.